2-propan-2-yloxy-N-quinolin-5-ylacetamide
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Overview
Description
2-propan-2-yloxy-N-quinolin-5-ylacetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound consists of a quinoline ring system attached to an acetamide group, with a propan-2-yloxy substituent.
Preparation Methods
The synthesis of 2-propan-2-yloxy-N-quinolin-5-ylacetamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-5-carboxylic acid with 2-propan-2-yloxyamine to form the corresponding amide . The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-propan-2-yloxy-N-quinolin-5-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinoline-5-ylacetamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Scientific Research Applications
2-propan-2-yloxy-N-quinolin-5-ylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Industrial Chemistry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-propan-2-yloxy-N-quinolin-5-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-propan-2-yloxy-N-quinolin-5-ylacetamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also exhibits antimicrobial activity.
Quinoline-5-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
2-propan-2-yloxy-N-quinolin-8-ylacetamide: A similar compound with a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-propan-2-yloxy-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)18-9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNXVDBSJYWOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NC1=CC=CC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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